2-(oxolan-2-yl)-1H-benzimidazole
Description
2-(Oxolan-2-yl)-1H-benzimidazole is a benzimidazole derivative featuring a tetrahydrofuran (oxolan) ring attached at the 2-position of the benzimidazole core. Benzimidazoles are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and antiviral effects, often modulated by substituents at the 1- and 2-positions .
Properties
IUPAC Name |
2-(oxolan-2-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUBMKACPDZZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389365 | |
| Record name | 2-(Oxolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86932-94-7 | |
| Record name | 2-(Oxolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Oxolan-2-yl)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound's pharmacological profile.
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- CAS Number : 86932-94-7
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, revealing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μg/ml |
| This compound | Escherichia coli | 100 μg/ml |
| Standard (Ampicillin) | S. aureus | 25 μg/ml |
| Standard (Ciprofloxacin) | E. coli | 20 μg/ml |
These results indicate that while the compound shows activity, it may not surpass established antibiotics in potency against certain strains .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. A study focusing on the cytotoxic effects of various benzimidazole compounds demonstrated that this compound could induce apoptosis in cancer cell lines, particularly under hypoxic conditions typical of tumor environments:
- Cell Lines Tested : A549 (lung adenocarcinoma), WM115 (malignant melanoma)
- Mechanism : Induction of caspase-dependent apoptosis and DNA damage in tumor cells was observed, suggesting that this compound may serve as a hypoxia-selective agent for targeting cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. The presence of the oxolane ring enhances its interaction with biological targets, potentially increasing its efficacy as an antimicrobial and anticancer agent. Studies have identified key structural features that influence its pharmacological properties:
- Substituent Variations : Modifications at the benzimidazole core can lead to improved activity profiles.
- Oxolane Influence : The oxolane moiety appears to facilitate better solubility and bioavailability.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, such as respiratory syncytial virus (RSV), indicating a broad spectrum of biological activity .
- In Vivo Studies : Animal model studies demonstrated that certain benzimidazole derivatives could significantly reduce tumor growth rates compared to control groups, further supporting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-(oxolan-2-yl)-1H-benzimidazole with key analogs:
Key Observations :
- Solubility : The oxolan group may improve aqueous solubility compared to hydrophobic substituents like benzyloxy-methoxyphenyl .
- Metal Interaction : Unlike pyridyl or hydroxyphenyl analogs, the oxolan group lacks direct metal-coordinating atoms, limiting its use in coordination chemistry .
- Biological Targets : Hydroxyphenyl and morpholinyl derivatives show validated therapeutic applications (antimicrobial, anxiolytic), whereas the oxolan analog’s activity remains underexplored .
Structural and Physicochemical Comparisons
- Electronic Effects : The oxolan ring’s ether oxygen may donate electron density to the benzimidazole core, altering reactivity compared to electron-withdrawing groups (e.g., sulfonyl in WHO-listed derivatives ).
- Thermodynamic Stability: Crystallographic data for benzimidazoles (e.g., (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol) suggest that substituents influence packing efficiency and melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
